(4-fluorobenzyl)[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine
CAS No.:
Cat. No.: VC16424424
Molecular Formula: C13H16ClF2N3
Molecular Weight: 287.73 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H16ClF2N3 |
|---|---|
| Molecular Weight | 287.73 g/mol |
| IUPAC Name | N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-1-(4-fluorophenyl)methanamine;hydrochloride |
| Standard InChI | InChI=1S/C13H15F2N3.ClH/c1-9-12(13(15)18(2)17-9)8-16-7-10-3-5-11(14)6-4-10;/h3-6,16H,7-8H2,1-2H3;1H |
| Standard InChI Key | ZPULSGCZZMHCJL-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NN(C(=C1CNCC2=CC=C(C=C2)F)F)C.Cl |
Introduction
(4-fluorobenzyl)[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine is a complex organic compound with significant potential in medicinal chemistry. It features a fluorinated benzyl group attached to a pyrazole moiety, which enhances its chemical reactivity and biological activity. The compound's CAS number is 1855939-47-7, and its molecular weight is approximately 287.74 g/mol .
Potential Applications
The structural features of (4-fluorobenzyl)[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine suggest potential applications in medicinal chemistry. Its ability to form stable interactions with biological macromolecules makes it an interesting candidate for drug discovery and development.
Comparison with Similar Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 5-Fluoro-1,3-dimethyl-1H-pyrazole | Contains a pyrazole ring without additional substituents | Simpler structure potentially leading to different reactivity |
| (5-Chloro-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone | Incorporates a chloro group instead of fluorine | Different halogen may affect biological activity |
| 5-Fluoro-1H-pyrazole | A basic pyrazole structure lacking substituent complexity | Less functional diversity compared to the target compound |
Research Findings and Future Directions
Research on compounds with similar structures indicates significant biological activities, including potential roles in drug development. Interaction studies with biological targets are crucial for understanding the pharmacokinetics and pharmacodynamics of (4-fluorobenzyl)[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine.
Future research should focus on optimizing synthesis conditions to enhance yields and purity, as well as exploring its interactions with biological macromolecules to uncover its full potential in medicinal chemistry.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume